3-Bromophenylsulfur pentafluoride
Overview
Description
3-Bromophenylsulfur pentafluoride is an organosulfur compound with the molecular formula C6H4BrF5S. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a sulfur pentafluoride group. This compound is known for its strong electrophilic properties and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
3-Bromophenylsulfur pentafluoride, also known as 1-BROMO-3-(PENTAFLUOROSULFANYL)BENZENE, is a sulfur-containing organic compound with strong electrophilic properties.
Mode of Action
, it can be inferred that it may interact with nucleophilic sites in biological molecules.
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of the compound remains unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromophenylsulfur pentafluoride can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylmagnesium bromide with sulfur tetrafluoride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of a solvent like tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromophenylsulfur pentafluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfur pentafluoride group can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylsulfur pentafluoride derivatives, while oxidation reactions may produce sulfoxides or sulfones .
Scientific Research Applications
3-Bromophenylsulfur pentafluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its electrophilic nature.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylsulfur pentafluoride
- 2-Fluorophenylsulfur pentafluoride
- 4-Chlorophenylsulfur pentafluoride
- 3-Iodophenylsulfur pentafluoride
Uniqueness
3-Bromophenylsulfur pentafluoride is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. The bromine atom’s position on the phenyl ring can influence the compound’s electronic and steric characteristics, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
(3-bromophenyl)-pentafluoro-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF5S/c7-5-2-1-3-6(4-5)13(8,9,10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPMKEUTGAXKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381311 | |
Record name | 3-Bromophenylsulfur pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-30-0 | |
Record name | 3-Bromophenylsulfur pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Bromophenyl)sulfur pentafluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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